molecular formula C17H19N3O2 B267280 N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide

N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide

Número de catálogo B267280
Peso molecular: 297.35 g/mol
Clave InChI: FZKOQSKIAADLPN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide, also known as BAY 11-7082, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2001 and has since been studied for its anti-inflammatory, anti-cancer, and anti-viral properties.

Mecanismo De Acción

N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 exerts its effects by inhibiting the activity of the NF-κB pathway. NF-κB plays a crucial role in the regulation of inflammation and immune responses by controlling the expression of various genes involved in these processes. By inhibiting NF-κB, N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 in lab experiments is its specificity for the NF-κB pathway. It allows researchers to selectively inhibit this pathway without affecting other signaling pathways. However, one limitation of using N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 is its potential toxicity. It has been shown to induce apoptosis in normal cells at high concentrations, which could limit its therapeutic potential.

Direcciones Futuras

There are several future directions for the research on N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082. One direction is to investigate its potential as a treatment for other inflammatory diseases such as multiple sclerosis and psoriasis. Another direction is to explore its anti-cancer properties further and develop it as a potential cancer therapy. Additionally, the development of more selective and less toxic derivatives of N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 could increase its therapeutic potential.

Métodos De Síntesis

The synthesis of N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 involves the reaction of isonicotinic acid with 4-aminobutyl carbamate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082.

Aplicaciones Científicas De Investigación

N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation, immunity, and cell survival. As a result, N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma.
In addition, N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 has also been studied for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in various types of cancer, including breast, lung, prostate, and pancreatic cancer. N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 has also been investigated as a potential treatment for viral infections such as HIV and hepatitis C.

Propiedades

Nombre del producto

N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide

Fórmula molecular

C17H19N3O2

Peso molecular

297.35 g/mol

Nombre IUPAC

N-[3-(butylcarbamoyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C17H19N3O2/c1-2-3-9-19-16(21)14-5-4-6-15(12-14)20-17(22)13-7-10-18-11-8-13/h4-8,10-12H,2-3,9H2,1H3,(H,19,21)(H,20,22)

Clave InChI

FZKOQSKIAADLPN-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2

SMILES canónico

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.